

In Vitro Activity of BI-1230: A Technical Guide

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Compound of Interest

Compound Name: BI-1230

Cat. No.: B10787416

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of **BI-1230**, a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The information presented herein is intended to support researchers and drug development professionals in their evaluation and utilization of this compound for anti-HCV research.

Core Efficacy and Potency

BI-1230 demonstrates single-digit nanomolar inhibition of the HCV NS3 protease and viral replication in vitro. Its primary mechanism of action is the direct binding to the active site of the NS3 protease, thereby preventing the proteolytic cleavage of the HCV polyprotein, a critical step in the viral replication cycle.

Table 1: In Vitro Potency of BI-1230

Assay Type	Parameter	Value	Cell Line (for cell-based assay)	HCV Genotype	Reference
Enzymatic Assay	IC50	6.7 nM	N/A	Not Specified	[1]
Cell-based HCV Replication Assay	EC50	4.6 nM	Huh7	1a	[1]
Cell-based HCV Replication Assay	EC50	<1.8 nM	Huh7	1b	[1]

Selectivity Profile

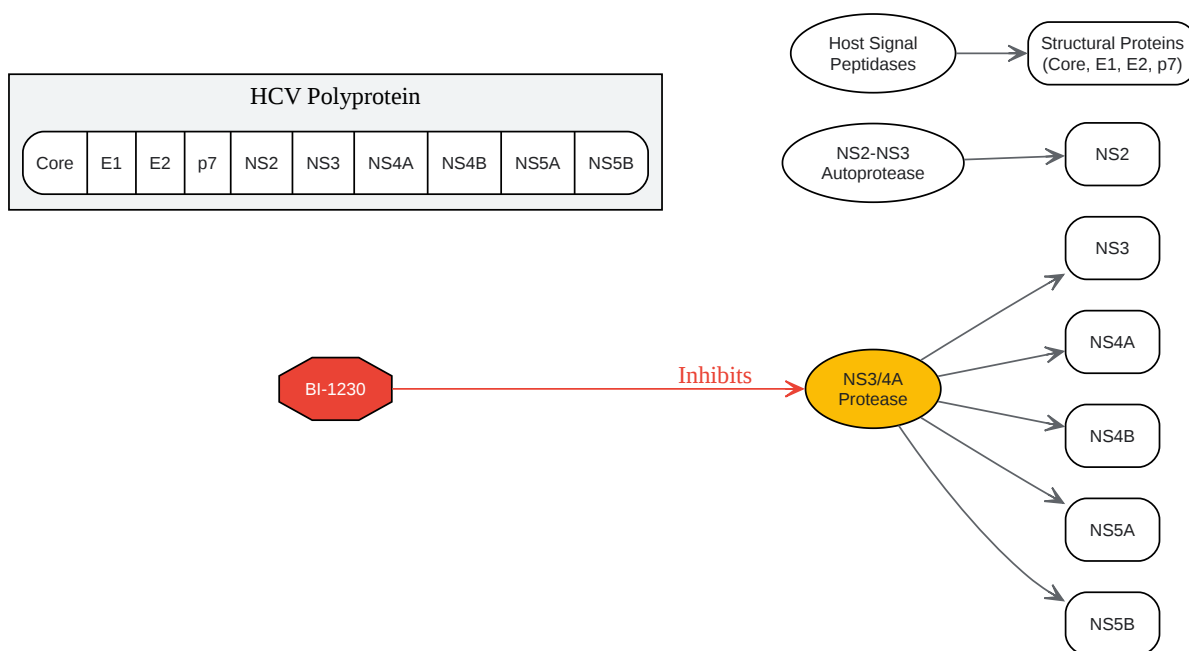
BI-1230 is characterized by its high selectivity for the HCV NS3 protease over other related serine/cysteine proteases. While a comprehensive quantitative panel is not publicly available, studies indicate a favorable selectivity profile, minimizing the potential for off-target effects. An assessment against a panel of 315 G-protein coupled receptors (GPCRs) at a concentration of 10 μ M showed significant inhibition for only three targets, highlighting its specificity.

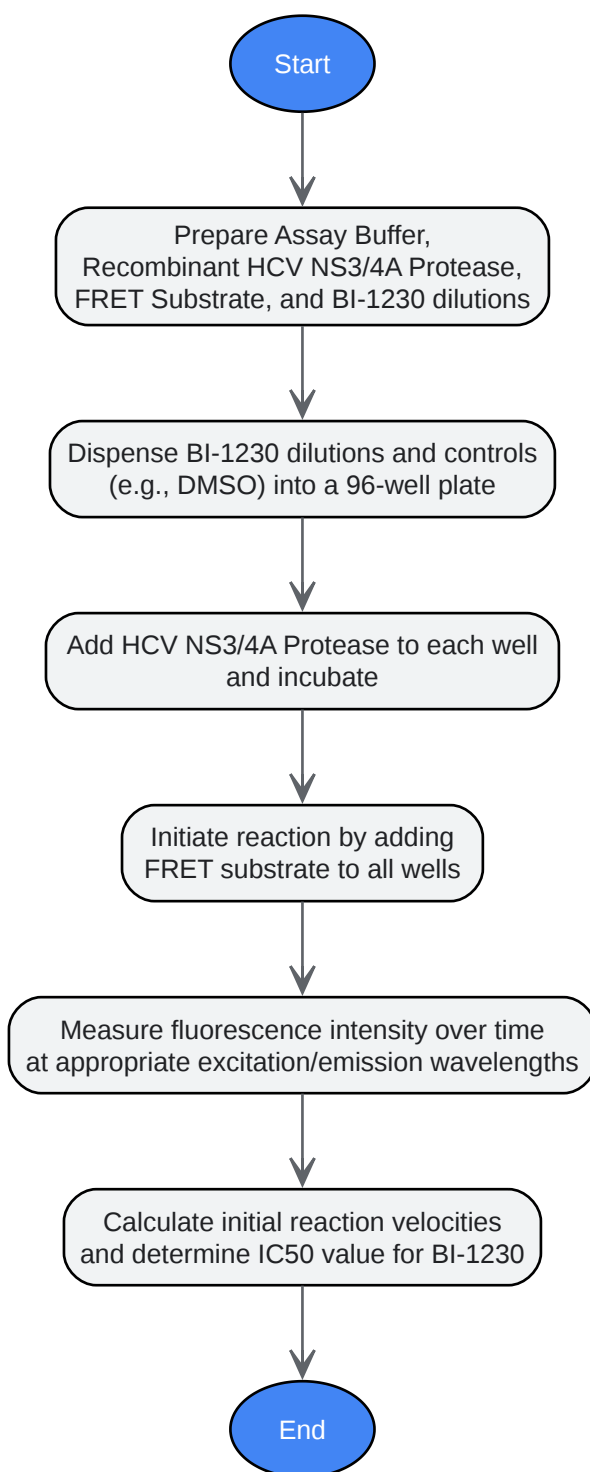
Table 2: Selectivity of BI-1230 against a GPCR Panel

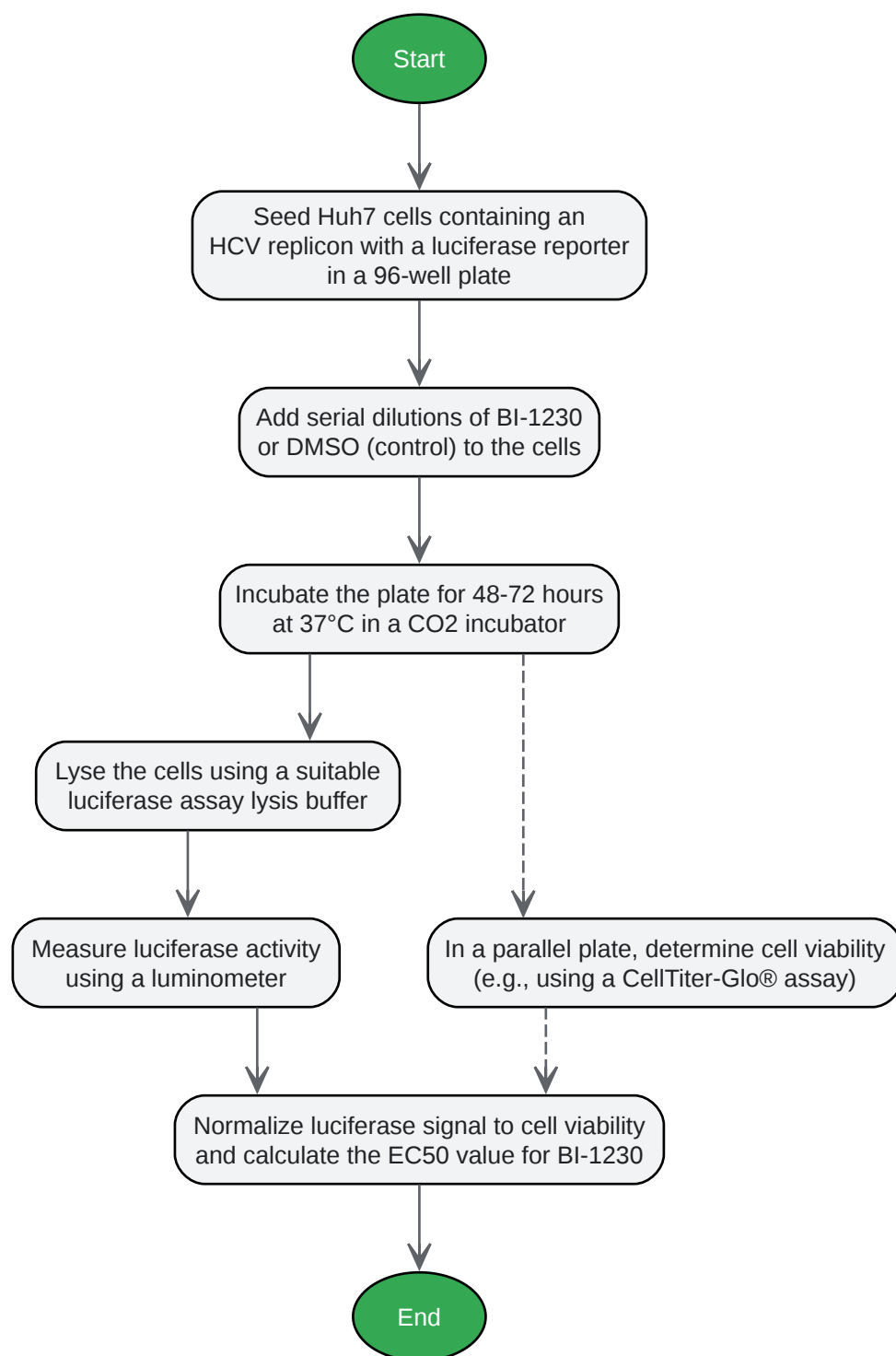
Target	Inhibition at 10 μ M
Alpha2B Adrenergic Receptor	60%
Alpha2C Adrenergic Receptor	57%
Beta3 Adrenergic Receptor	57%

Mechanism of Action: Inhibition of HCV Polyprotein Processing

The antiviral activity of **BI-1230** stems from its inhibition of the HCV NS3/4A protease. This viral enzyme is a serine protease responsible for multiple cleavages of the HCV polyprotein, which is translated as a single large polypeptide from the viral RNA genome. The processing of this polyprotein into individual non-structural (NS) proteins (NS3, NS4A, NS4B, NS5A, and NS5B) is essential for the formation of the viral replication complex and the subsequent amplification of the viral genome. By blocking the NS3/4A protease, **BI-1230** effectively halts this critical maturation process, thereby suppressing viral replication.







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References

- 1. researchgate.net [researchgate.net]
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